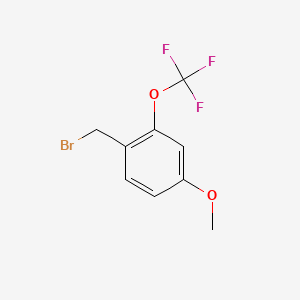

4-Methoxy-2-(trifluoromethoxy)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Additionally, it contributes to the production of tetrahydronaphthalenols known for their anti-allergic effects .

Molecular Structure Analysis

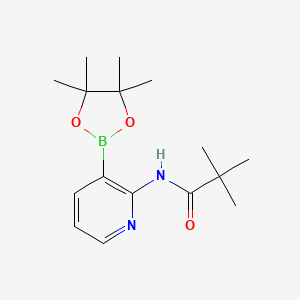

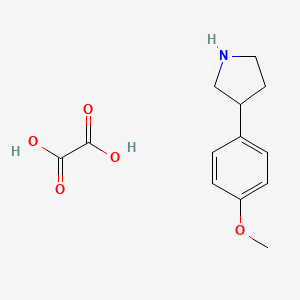

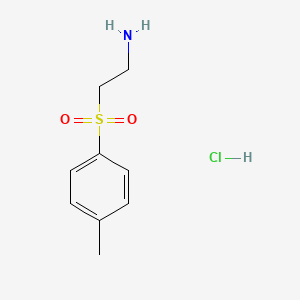

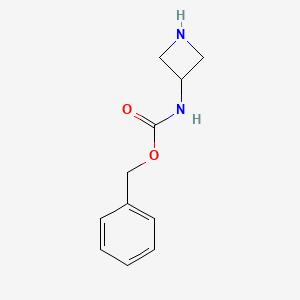

The molecular formula of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide is C~8~H~6~BrF~3~O~2~ . Its structure consists of a benzyl group substituted with a methoxy group and a trifluoromethoxy group. The bromine atom is attached to the benzyl carbon .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Bioreductive Drugs

4-Methoxy-2-(trifluoromethoxy)benzyl bromide: is utilized in the synthesis of bioreductive drugs, which are designed to become activated in the hypoxic conditions of tumor cells . An example is the synthesis of (6 S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) , a compound with potential anti-tuberculosis activity .

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions at the benzylic position. These reactions are crucial in organic synthesis, allowing for the introduction of various nucleophiles into the benzyl moiety. The presence of the trifluoromethoxy group can influence the reactivity and selectivity of these reactions .

Free Radical Bromination

The benzylic position of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide is susceptible to free radical bromination. This reaction is important for the functionalization of the benzyl position, which can be further elaborated through subsequent synthetic steps .

Protection of Hydroxyl Groups

In synthetic chemistry, protecting groups are used to temporarily mask functional groups that might interfere with certain reactions4-Methoxy-2-(trifluoromethoxy)benzyl bromide can serve as a protecting agent for hydroxyl groups, which can be removed later by treatment with specific reagents .

Mechanism of Action

Target of Action

4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a synthetic intermediate . It is primarily used in the synthesis of other compounds, and its targets can vary depending on the specific reactions it is involved in .

Mode of Action

This compound is often used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile, such as 4-Methoxy-2-(trifluoromethoxy)benzyl bromide) in the presence of a palladium catalyst .

Pharmacokinetics

As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide would depend on the specific context of its use, including the compounds it is synthesized into .

Result of Action

The primary result of the action of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . For example, it may be used in the synthesis of bioreductive drugs .

Action Environment

The efficacy and stability of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .

properties

IUPAC Name |

1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)8(4-7)15-9(11,12)13/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIDQDJNMQCCNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590663 |

Source

|

| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886502-56-3 |

Source

|

| Record name | 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)